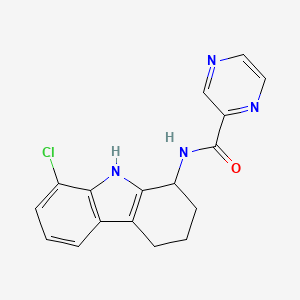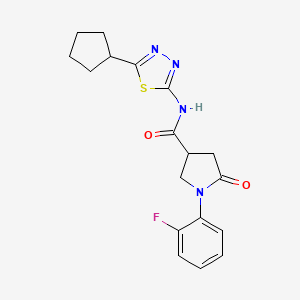![molecular formula C18H21N5O2 B11008594 N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-(4-hydroxyquinazolin-2-yl)butanamide](/img/structure/B11008594.png)
N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-(4-hydroxyquinazolin-2-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(3,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-4-(4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)BUTANAMIDE is a complex organic compound that features a pyrazole ring and a quinazoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-4-(4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)BUTANAMIDE typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole ring, followed by the formation of the quinazoline moiety. The final step involves coupling these two fragments under specific reaction conditions, such as the use of a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and can lead to more efficient production processes .
Chemical Reactions Analysis
Types of Reactions
N-[(3,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-4-(4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)BUTANAMIDE can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyrazole ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction could yield alcohols or amines .
Scientific Research Applications
N-[(3,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-4-(4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)BUTANAMIDE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(3,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-4-(4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)BUTANAMIDE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction pathways that are crucial for cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dimethyl-1H-pyrazol-4-amine
- 4-Oxo-3,4-dihydroquinazoline
Uniqueness
N-[(3,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-4-(4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)BUTANAMIDE is unique due to its combined structural features of both pyrazole and quinazoline rings. This dual functionality allows it to interact with a broader range of biological targets and exhibit diverse chemical reactivity .
Properties
Molecular Formula |
C18H21N5O2 |
|---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-(4-oxo-3H-quinazolin-2-yl)butanamide |
InChI |
InChI=1S/C18H21N5O2/c1-11-14(12(2)23-22-11)10-19-17(24)9-5-8-16-20-15-7-4-3-6-13(15)18(25)21-16/h3-4,6-7H,5,8-10H2,1-2H3,(H,19,24)(H,22,23)(H,20,21,25) |
InChI Key |
LJZFRNYPAZCUOY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1)C)CNC(=O)CCCC2=NC3=CC=CC=C3C(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetyl}-L-proline](/img/structure/B11008521.png)
![methyl 4-({[2-(2-methoxyethyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoate](/img/structure/B11008529.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide](/img/structure/B11008535.png)
![3-benzyl-5-[2-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-2-oxoethoxy]-4,7-dimethyl-2H-chromen-2-one](/img/structure/B11008537.png)
![4-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(furan-2-yl)ethyl]butanamide](/img/structure/B11008538.png)
![2-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-dioxo-N-(pyridin-4-yl)-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B11008550.png)
![2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-[(1-ethyl-2-pyrrolidinyl)methyl]acetamide](/img/structure/B11008557.png)
![8,8-dimethyl-2-oxo-4-phenyl-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl acetate](/img/structure/B11008558.png)
![4-methoxy-3-({[(1-methyl-1H-indol-4-yl)oxy]acetyl}amino)benzamide](/img/structure/B11008560.png)
![2-chloro-5-(1H-tetrazol-1-yl)-N-[(2Z)-6-(trifluoromethoxy)-1,3-benzothiazol-2(3H)-ylidene]benzamide](/img/structure/B11008567.png)
![Ethyl (2-{[(5-benzyl-2-methyl-1,3-thiazol-4-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B11008571.png)

![Methyl 2-[(2,3-dihydro-1-benzofuran-6-ylacetyl)amino]-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate](/img/structure/B11008578.png)
